molecular formula C26H24ClN3O4 B2750644 5-[(3-methylbutanoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide CAS No. 1029764-81-5

5-[(3-methylbutanoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide

Cat. No. B2750644
CAS RN: 1029764-81-5
M. Wt: 477.95
InChI Key: QLBBWNMSLNLJSE-UHFFFAOYSA-N
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Description

The compound “5-[(3-methylbutanoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals . The “3-methylbutanoyl” and “dipropylnicotinamide” parts suggest the presence of a 3-methylbutanoyl group and a dipropylnicotinamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antimicrobial and Antibiofilm Activities

  • Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, demonstrating potent antibacterial and biofilm inhibition activities against different bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have shown to be more effective than Ciprofloxacin in biofilm inhibition activities, suggesting their potential as novel antibacterial agents with biofilm targeting capabilities (Mekky & Sanad, 2020).

Anticancer Activities

  • A series of N1-(flavon-7-yl)amidrazones incorporating N-piperazines have been synthesized, evaluated for their antitumor activity on breast cancer (MCF-7 and T47D) and Leukemic (K562) cell lines. These compounds exhibited a significant growth inhibitory and cytotoxic effect, suggesting their utility as candidates for anticancer drugs (Abu-Aisheh et al., 2012).

Neuropharmacology

  • Research on aminoindanes, piperazines, and pipradrol derivatives has characterized their pharmacology, noting their interactions with monoamine transporters and receptors. This study provides insights into the neuropharmacological profiles of these substances, potentially informing the development of new therapeutic agents or the understanding of their mechanisms of action (Simmler et al., 2014).

Anthelmintic Activity

  • The synthesis and evaluation of alkyl 5(6)-(benzimidazol-2-ylcarbamoyl)benzimidazole-2-carbamates and alkyl 5(6)-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates have been carried out, with some compounds showing 100% elimination of tapeworms H. nana. This suggests potential applications in developing anthelmintic drugs (Dubey et al., 1985).

properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-33-21-12-7-16(15-22(21)34-2)13-14-28-26(32)24-23(19-5-3-4-6-20(19)29-24)30-25(31)17-8-10-18(27)11-9-17/h3-12,15,29H,13-14H2,1-2H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBBWNMSLNLJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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